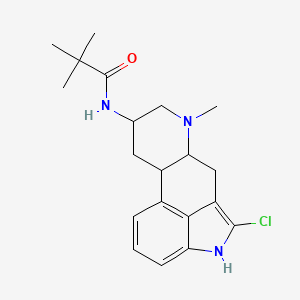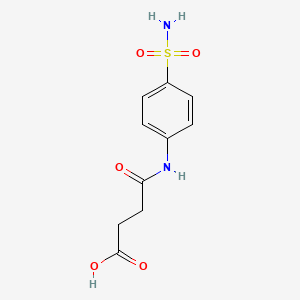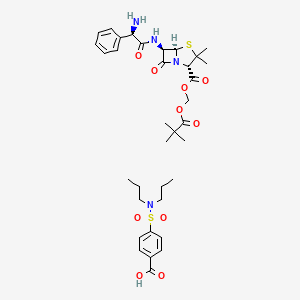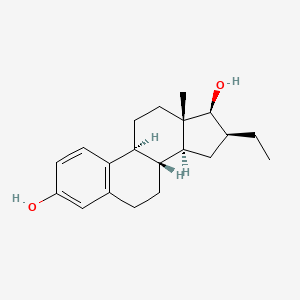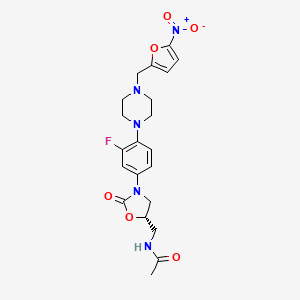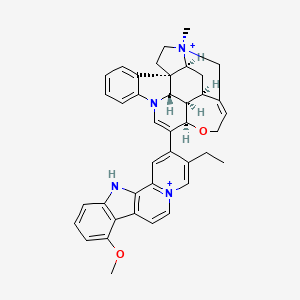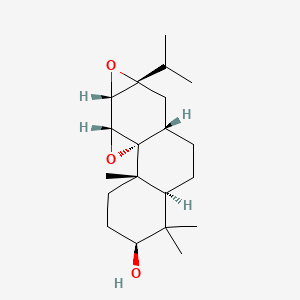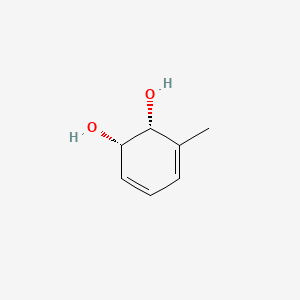
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol is a cyclohexadienediol.
Applications De Recherche Scientifique
1. Osmylation and Synthesis of Chiral Compounds
A study by Brovetto et al. (1999) investigated the osmylation of chiral cis-cyclohexadienediols, including 3-methylcyclohexa-3,5-diene-1,2-diol. This research demonstrated the significance of protecting groups in determining the regio- and stereoselectivity of reactions, contributing to the synthesis of chiral compounds such as protected (2S)-2-methylconduritol E (Brovetto et al., 1999).
2. Application in Diels-Alder Reactions
Hudlický and Boros (1993) explored the use of 1,2-dihydroxy-3-ethenylcyclohexa-3,5-diene, derived from the oxidation of styrene, in Diels-Alder reactions. This research highlights the potential of (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol in stereoselective intermolecular dimerizations (Hudlický & Boros, 1993).
3. Enzymatic Conversion for Synthesis of Complex Molecules
White and Banwell (2016) demonstrated the conversion of the enzymatically derived (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol into compounds with the pentacyclic framework of the alkaloid vindoline. This research underscores the utility of (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol in complex molecule synthesis, particularly in the context of anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
4. Biotechnological Production and Optical Applications
Chartrain et al. (2000) developed a method for producing toluene cis glycol, a compound related to (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol, using a Rhodococcus strain. This research is pivotal in understanding the biotechnological applications and optical properties of related diols (Chartrain et al., 2000).
Propriétés
Nom du produit |
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h2-4,6-9H,1H3/t6-,7+/m0/s1 |
Clé InChI |
FTZZKLFGNQOODA-NKWVEPMBSA-N |
SMILES isomérique |
CC1=CC=C[C@@H]([C@@H]1O)O |
SMILES canonique |
CC1=CC=CC(C1O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



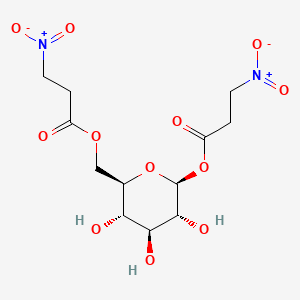
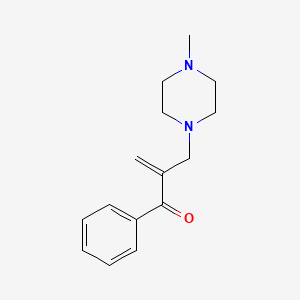
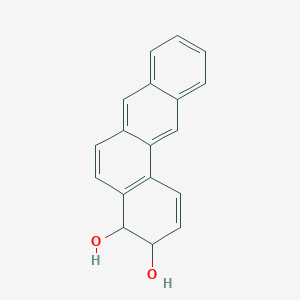
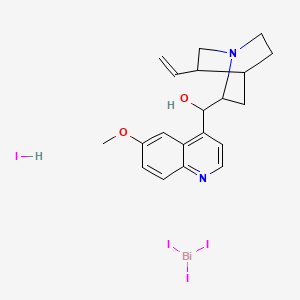
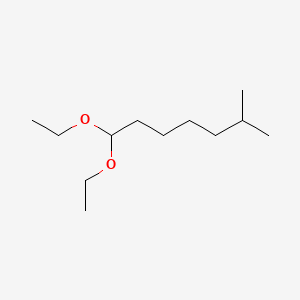
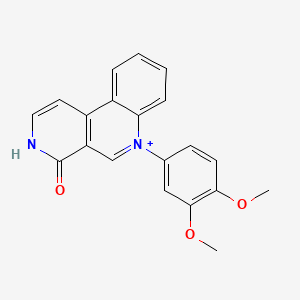
![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
